5-(2-Bromopyridin-2-yl)thiazolidine

Description

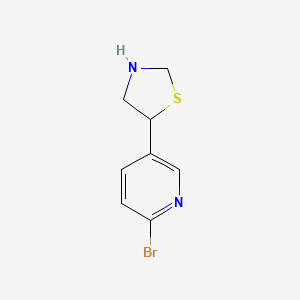

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(6-bromopyridin-3-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-3,7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVOZNYFRCPNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCN1)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282832 | |

| Record name | Pyridine, 2-bromo-5-(5-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707391-27-2 | |

| Record name | Pyridine, 2-bromo-5-(5-thiazolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707391-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-5-(5-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 2 Bromopyridin 2 Yl Thiazolidine and Its Derivatives

Strategic Disconnections and Retrosynthetic Pathways for the 5-(2-Bromopyridin-2-yl)thiazolidine Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C-C bond between the thiazolidine (B150603) ring and the pyridine (B92270) ring. This leads to a 5-functionalized thiazolidine synthon and a 2-bromopyridine (B144113) nucleophile or electrophile. A plausible and synthetically viable approach involves a cross-coupling reaction, which points towards a 5-halothiazolidine (e.g., 5-bromothiazolidine) and a suitable organometallic pyridine reagent (e.g., 2-pyridylboronic acid or a Grignard reagent derived from 2-bromopyridine).

Alternatively, disconnection of the thiazolidine ring itself leads to two main building blocks: a substituted aminoethanethiol and a carbonyl compound. In the context of the target molecule, this would involve a precursor already bearing the 2-bromopyridyl group, such as 2-bromo-2-(2-bromopyridin-2-yl)acetaldehyde and cysteamine. However, the synthesis and stability of such an aldehyde precursor could present significant challenges. Therefore, the strategy involving the initial formation of the thiazolidine ring followed by C5-functionalization and subsequent coupling is often more practical.

A simplified representation of the primary retrosynthetic pathway is depicted below:

Methodologies for Thiazolidine Ring Construction

The formation of the thiazolidine ring is a well-established process in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

Cyclocondensation Reactions: Historical and Contemporary Approaches

The most traditional and widely used method for the synthesis of the thiazolidine core is the cyclocondensation reaction. This typically involves the reaction of a compound containing an amino group and a thiol group with a carbonyl compound. A classic example is the reaction of thiourea with an α-halo carbonyl compound to form a 2-iminothiazolidine, which can be further hydrolyzed to the corresponding thiazolidinone. For the synthesis of a simple thiazolidine ring, the condensation of cysteamine with an aldehyde or ketone is a common approach.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Thiourea | Chloroacetic acid | Thiazolidine-2,4-dione | Reflux in water | nih.gov |

| Substituted Thiosemicarbazone | α-halo carbonyl compounds | Substituted Thiazolidine | Reflux in ethanol with sodium acetate |

These reactions are often straightforward and proceed in good yields, making them a cornerstone of thiazolidine synthesis.

Multi-Component Reactions (MCRs) for Diversified Thiazolidine Scaffolds

Multi-component reactions (MCRs) have gained significant traction in medicinal chemistry due to their efficiency in generating molecular diversity from simple starting materials in a single step. Several MCRs have been developed for the synthesis of thiazolidine derivatives. A common MCR for 2,3,5-trisubstituted thiazolidin-4-ones involves the one-pot reaction of an amine, an aldehyde, and thioglycolic acid. This approach allows for the introduction of substituents at the N3 and C2 positions, and potentially at C5 if a substituted thioglycolic acid is used.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |

| Amine | Aldehyde | Thioglycolic acid | Various (e.g., Dean-Stark, microwave) | 2,3-Disubstituted thiazolidin-4-ones |

The key advantage of MCRs lies in their atom economy and the ability to rapidly generate libraries of compounds for biological screening.

Asymmetric Synthesis and Stereocontrol in Thiazolidine Formation

The development of stereocenters, particularly at the C5 position of the thiazolidine ring, is of significant interest for the synthesis of chiral drugs. Asymmetric synthesis of thiazolidines can be achieved through various strategies. One approach involves the use of chiral auxiliaries attached to one of the starting materials, which can direct the stereochemical outcome of the cyclization reaction. Another strategy employs chiral catalysts, such as chiral Lewis acids, to control the enantioselectivity of the ring-forming step. For instance, the asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines has been reported, which can serve as precursors to chiral thiazolidines.

Introduction of the 2-Bromopyridine Substituent at the Thiazolidine C5 Position

The formation of the C-C bond between the thiazolidine C5 and the pyridine C2 is the most challenging and crucial step in the synthesis of this compound.

Direct Functionalization and C-C Bond Formation Methodologies

Direct C-H functionalization of the C5 position of a pre-formed thiazolidine ring with 2-bromopyridine is a theoretically attractive but challenging approach. While direct C-H arylation methods have been developed for thiazoles, the saturated nature of the thiazolidine ring makes the C5-protons less acidic and therefore less amenable to direct deprotonation and subsequent arylation.

A more robust and widely applicable strategy involves the pre-functionalization of the C5 position of the thiazolidine ring, followed by a cross-coupling reaction. A key intermediate in this approach is a 5-halothiazolidine, such as 5-bromothiazolidine-2,4-dione, which has been shown to react with nucleophiles. nih.gov

Proposed Synthetic Route via Cross-Coupling:

Synthesis of a 5-halothiazolidine: A suitable thiazolidine precursor, such as thiazolidine-2,4-dione, can be halogenated at the C5 position using a reagent like N-bromosuccinimide (NBS).

Cross-Coupling Reaction: The resulting 5-bromothiazolidine can then be coupled with a suitable organometallic derivative of 2-bromopyridine. A Suzuki-Miyaura cross-coupling reaction is a promising option, which would involve the reaction of the 5-bromothiazolidine with 2-(dihydroxyboryl)pyridine in the presence of a palladium catalyst and a base. Alternatively, a Stille coupling with a 2-stannylpyridine derivative could be employed. The Suzuki-Miyaura reaction is often preferred due to the lower toxicity of the tin byproducts in Stille couplings.

| Thiazolidine Derivative | Pyridine Derivative | Coupling Reaction | Catalyst/Conditions |

| 5-Bromothiazolidine | 2-Pyridylboronic acid | Suzuki-Miyaura | Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., Toluene/Water) |

| 5-Bromothiazolidine | 2-(Tributylstannyl)pyridine | Stille | Palladium catalyst (e.g., Pd(PPh3)4), solvent (e.g., Toluene) |

This two-step approach, involving halogenation of the C5 position followed by a palladium-catalyzed cross-coupling reaction, represents a viable and flexible strategy for the synthesis of this compound and its derivatives, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

Cross-Coupling Reactions Utilizing Halogenated Pyridines (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The synthesis of derivatives of this compound can be effectively achieved by leveraging the reactivity of the 2-bromopyridine moiety in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups at the pyridine ring. researchgate.netmdpi.com The 2-bromo position on the pyridine ring serves as a versatile synthetic handle for these transformations.

Suzuki-Miyaura Coupling: This reaction is a highly efficient method for creating carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.govresearchgate.net For the derivatization of this compound, the 2-bromopyridine unit can react with various aryl or heteroaryl boronic acids. researchgate.net This approach is advantageous due to the commercial availability of a vast number of boronic acids, mild reaction conditions, and tolerance of many functional groups. nih.govnih.gov Ligand-free, palladium-catalyzed Suzuki reactions have been developed for 2-halogenated pyridines, offering a practical and efficient protocol. researchgate.net While pyridine-2-boronic acids can be challenging to prepare and unstable, alternative coupling partners like pyridine sulfinates have been successfully employed in Suzuki-Miyaura cross-coupling reactions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method can be used to introduce alkynyl groups onto the pyridine ring of the target compound. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Sydnone-derived catalyst systems have shown high efficiency in Sonogashira-Hagihara reactions involving heteroaromatic bromides. arkat-usa.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. mdpi.com It allows for the introduction of primary or secondary amines at the 2-position of the pyridine ring, providing access to a diverse range of amino-substituted derivatives. The selection of appropriate phosphine ligands is crucial for the success of this reaction, with ligands like RuPhos showing good performance. mdpi.com This method expands the synthetic possibilities for creating novel tirapazamine analogs and other pharmaceutically relevant compounds. nih.gov

A summary of these cross-coupling reactions applied to a 2-bromopyridine substrate is presented below.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (Aryl/Vinyl) | Pd Catalyst (e.g., Pd(OAc)2), Base |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Pd Catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine (Primary/Secondary) | C-N | Pd Catalyst, Phosphine Ligand, Base |

Post-Cyclization Functionalization of Thiazolidine Derivatives

After the formation of the core this compound structure, further modifications can be introduced through functionalization of the thiazolidine ring itself. The thiazolidine moiety contains several reactive sites that can be targeted for derivatization.

One common strategy involves reactions at the methylene (B1212753) group at the 5-position of related thiazolidinone structures. For instance, Knoevenagel condensation can be performed by reacting an aldehyde with an activated methylene unit on the thiazolidine ring, leading to the formation of a new olefin. nih.gov While the parent thiazolidine lacks this activated methylene, derivatives such as thiazolidinones (which contain a carbonyl group at position 4) are readily functionalized this way. nih.gov

Another key site for functionalization is the nitrogen atom at the 3-position. N-alkylation or N-acylation can be carried out to introduce various substituents. For example, N-benzylation has been accomplished using microwave-assisted reactions. mdpi.com The reaction of thiazolidinone derivatives with bromomethyl compounds in the presence of a base can lead to N-substituted products. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis of Thiazolidine-Containing Compounds

In recent decades, the principles of green chemistry have become central to the development of synthetic organic chemistry, aiming to create more environmentally benign and economically viable processes. tandfonline.comsid.ir The synthesis of thiazolidine derivatives has been a significant area of focus for the application of these principles, which seek to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govresearchgate.net Green synthetic approaches for thiazolidines often involve multicomponent reactions (MCRs), which enhance atom economy by combining three or more reactants in a single step. nih.govtandfonline.com

The use of deep eutectic solvents (DESs) is one such green approach, where these solvents can act as both the reaction medium and the catalyst, eliminating the need for volatile and often toxic organic solvents. frontiersin.orgnih.gov These methods align with the goal of designing less hazardous chemical syntheses and utilizing safer solvents and auxiliaries. nih.gov

Catalyst-Free and Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of thiazolidines is the development of catalyst-free and solvent-free reaction conditions. These methods offer substantial benefits by simplifying reaction procedures, reducing waste, and often occurring under mild conditions. tandfonline.com

Catalyst-Free Synthesis: Several protocols have been established for synthesizing thiazolidine derivatives without the need for a catalyst. rsc.org For example, a sequential reaction involving hydrolysis and intramolecular aza-Michael addition has been used to create functionalized thiazolidines from 5-arylidenethiazolidin-4-ones at room temperature. rsc.org Another catalyst-free approach involves the condensation between 1,2-aminothiols and aldehydes, which can proceed efficiently at physiological pH. nih.gov This reaction is noted for being fast, specific, and producing a stable thiazolidine product. researchgate.netdiva-portal.org

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes the use of environmentally harmful organic solvents and simplifies product workup. tandfonline.com One-pot, three-component syntheses of thiazolidine derivatives have been successfully carried out under solvent-free conditions. tandfonline.comnih.gov For instance, 1,3-thiazolidin-4-ones have been synthesized using ammonium persulfate as a catalyst at 90 °C in the absence of a solvent, resulting in high yields. nih.gov Similarly, a base-catalyzed protocol for constructing 1,3-thiazolidine-2-thiones from carbon disulfide and α-tertiary propargylamines proceeds efficiently without a solvent at room temperature. acs.org

Microwave-Assisted and Sonochemical Syntheses

Alternative energy sources like microwave irradiation and ultrasound have been widely adopted in the green synthesis of thiazolidine derivatives to accelerate reaction rates, improve yields, and enable cleaner reactions. ijaresm.com

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform temperature increases throughout the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various thiazolidine derivatives, including oxadiazole derivatives containing thiazolidinediones and libraries of thiazolidinedione compounds. mdpi.comlatticescipub.com For example, 2,4-thiazolidinedione derivatives have been synthesized using microwave-assisted techniques to explore their potential anti-diabetic activity. rasayanjournal.co.in

Sonochemical Synthesis: The use of ultrasound irradiation (sonochemistry) can promote chemical reactions through the phenomenon of acoustic cavitation. This method has been employed for the efficient multicomponent synthesis of 2-aryl-3-(piperonylmethyl)-1,3-thiazolidin-4-ones, affording good yields in short reaction times. nih.gov Sonochemical techniques are considered a milder approach to promoting reactions and have been used in the synthesis of various bioactive heterocycles. nih.gov Combining ultrasound with nanoparticle catalysts has also proven to be a highly efficient protocol for synthesizing bis-thiazolidines.

Application of Nanomaterial-Based Catalysts

Nanomaterial-based catalysts have gained significant attention in the synthesis of thiazolidine-containing compounds due to their unique properties, such as high surface-to-volume ratios and enhanced catalytic activity. nih.gov These catalysts offer several advantages, including high efficiency, low energy consumption, easy separation from the reaction mixture, and reusability. nih.govresearchgate.net

Various types of nanomaterials have been utilized as catalysts. Magnetic nanoparticles (MNPs) are particularly advantageous because they can be easily recovered using an external magnet. nih.gov For example, Fe3O4/SiO2/Salen/Mn/IL MNPs have been used as a heterogeneous catalyst for the synthesis of thiazolidinone derivatives under solvent-free conditions at room temperature. nih.gov Another example is the use of magnetically supported sulfuric acid on Fe3O4@SiO2 nanoparticles for the synthesis of thiazolidine derivatives via a multicomponent reaction. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 5 2 Bromopyridin 2 Yl Thiazolidine

Reactivity of the Thiazolidine (B150603) Heterocycle

The thiazolidine ring is a five-membered saturated heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. wikipedia.org Its reactivity is influenced by the presence of these two heteroatoms and the strain of the five-membered ring.

The thiazolidine ring can undergo cleavage under various conditions, most notably through acid- or base-catalyzed pathways. The reaction mechanism under acidic conditions often involves the formation of an equilibrium between the closed ring and an open-chain Schiff base (or iminium ion) and an aminothiol. rsc.orgacs.org The process can be initiated by protonation of either the nitrogen or sulfur atom, leading to C-S or C-N bond fission. rsc.org

For instance, studies on various thiazolidine derivatives have shown that treatment with acid can lead to ring-opening to form an iminium intermediate. rsc.org This intermediate can then re-close to reform the thiazolidine, sometimes resulting in epimerization at a stereocenter, or it can participate in subsequent reactions. In some cases, particularly with appropriately positioned functional groups, this ring-opening can be followed by an intramolecular cyclization to yield rearranged bicyclic products, such as fused oxathiane-γ-lactam systems. rsc.org The stability of the thiazolidine ring and the propensity for ring-opening are highly dependent on the substituents present on the ring. researchgate.net

The sulfur and nitrogen atoms within the thiazolidine ring are key sites for chemical reactions due to the presence of lone pairs of electrons.

Nitrogen Atom: The secondary amine in the thiazolidine ring is both basic and nucleophilic. It can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides. These reactions are fundamental transformations for modifying the properties of thiazolidine-containing molecules. For example, acylation is a common strategy to introduce lipophilic chains onto thiazolidine carboxylic acids to improve their biological properties. acs.org

Sulfur Atom: The thioether sulfur is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide in acetic acid, can convert the sulfur to a sulfoxide. researchgate.net The use of stronger oxidizing agents can lead to the corresponding sulfone. These oxidations can significantly alter the electronic properties and geometry of the heterocyclic ring.

The carbon atoms of the thiazolidine ring exhibit varying reactivity based on their position and substitution.

C2 and C4 Positions: In the parent 5-(2-Bromopyridin-2-yl)thiazolidine, the C2 and C4 positions are methylene (B1212753) (-CH₂-) groups. These positions are generally not reactive towards nucleophilic or electrophilic attack unless activated by adjacent functional groups (e.g., a carbonyl group in thiazolidinones). researchgate.net

C5 Position: The C5 position is a stereocenter substituted with the 2-bromopyridyl group. As mentioned previously, conditions that promote reversible ring-opening can lead to epimerization at this center. rsc.org Direct substitution at this carbon is unlikely without activating groups, as it would require the cleavage of a strong carbon-carbon or carbon-heteroatom bond.

Reactivity of the 2-Bromopyridine (B144113) Moiety

The 2-bromopyridine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack and an excellent substrate for palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halopyridines. wikipedia.org The pyridine (B92270) nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the ortho (C2) or para (C4) position. wikipedia.orgacs.org

In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. youtube.com Subsequently, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. youtube.com The rate of reaction is influenced by the strength of the nucleophile and the ability of the ring to stabilize the negative charge. A wide variety of nucleophiles can be employed to displace the bromide.

Table 1: Potential SNAr Reactions of the 2-Bromopyridine Moiety

| Nucleophile Type | Example Reagent | Product Type |

|---|---|---|

| Oxygen Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | 2-Alkoxy-pyridine derivative |

| Sodium phenoxide (NaOPh) | 2-Aryloxy-pyridine derivative | |

| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | 2-Amino-pyridine derivative |

| Azides (e.g., NaN₃) | 2-Azido-pyridine derivative | |

| Sulfur Nucleophiles | Sodium thiomethoxide (NaSMe) | 2-Alkylthio-pyridine derivative |

The bromine atom on the pyridine ring serves as an excellent handle for numerous palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the 2-bromopyridine to a Pd(0) complex to form an organometallic Pd(II) intermediate. This is followed by transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck, Sonogashira) and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. diva-portal.org

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a base to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a copper co-catalyst, to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a strong base to form a C-N bond.

Carbonylative Couplings: Reactions involving carbon monoxide can be used to introduce carbonyl groups, leading to the synthesis of amides, esters, or even more complex heterocycles like indolizines. rsc.org

Table 2: Potential Palladium-Catalyzed Reactions of the 2-Bromopyridine Moiety

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Resulting Functional Group |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Alkyl-aryl |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Aryl-amine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Biaryl or Alkyl-aryl |

| Aminocarbonylation | Amine, CO | Pd(OAc)₂, Ligand (e.g., XantPhos) | Aryl-carboxamide |

Isomerization Pathways (e.g., Halogen Dance phenomena)

The "Halogen Dance" is a base-catalyzed intramolecular halogen migration that is a notable isomerization pathway in various halo-substituted aromatic and heteroaromatic systems. nih.govclockss.orgresearchgate.net This phenomenon, also referred to as base-catalyzed halogen migration (BCHM), allows for the synthesis of compounds that might be otherwise difficult to obtain. clockss.org While direct experimental studies on this compound are not extensively documented, the potential for halogen dance reactions can be inferred from studies on related bromopyridine and thiazole (B1198619) systems.

The typical mechanism of a halogen dance involves the deprotonation of a carbon atom by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. clockss.org This is followed by an intramolecular halogen transfer. In the case of this compound, the bromine atom on the pyridine ring could potentially migrate to other positions on the pyridine or even the thiazolidine ring, given the right reaction conditions.

The feasibility of a halogen dance is influenced by several factors, including the nature of the base, the solvent, the temperature, and the substitution pattern of the heterocyclic rings. For instance, in pyridine systems, halogen migrations have been observed, and the directing effect of other substituents plays a crucial role. clockss.org Similarly, thiazoles have been shown to undergo halogen dance reactions, which have been applied in the total synthesis of natural products. nih.govresearchgate.net

A hypothetical halogen dance isomerization of this compound could be initiated by deprotonation at a position ortho to the bromine atom on the pyridine ring. The resulting carbanion could then facilitate the migration of the bromine atom. The relative stability of the intermediate carbanions would dictate the major isomerization pathway.

Table 1: Potential Halogen Dance Isomerization Products of this compound

| Starting Material | Reagents | Potential Isomerization Product(s) |

| This compound | LDA, THF, -78 °C | 5-(3-Bromopyridin-2-yl)thiazolidine |

| 5-(4-Bromopyridin-2-yl)thiazolidine | ||

| 5-(6-Bromopyridin-2-yl)thiazolidine |

Note: This table is illustrative and based on known halogen dance phenomena in related heterocyclic systems. The actual product distribution would depend on specific experimental conditions.

Intermolecular and Intramolecular Interactions Influencing Reactivity

The reactivity of this compound is significantly influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These interactions can affect the conformation of the molecule, the stability of reactive intermediates, and the transition states of reactions.

Intramolecular Interactions:

Hydrogen Bonding: The nitrogen atom in the thiazolidine ring can act as a hydrogen bond acceptor, while the C-H bonds on both the pyridine and thiazolidine rings can act as weak hydrogen bond donors. These interactions can influence the preferred conformation of the molecule.

Steric Hindrance: The bromine atom and the thiazolidine ring can sterically hinder the approach of reagents to certain positions on the pyridine ring, thereby influencing the regioselectivity of reactions.

Intermolecular Interactions:

Crystal Packing: In the solid state, intermolecular forces such as hydrogen bonding, π-π stacking between pyridine rings, and halogen bonding (involving the bromine atom) will dictate the crystal packing. These interactions can influence the solid-state reactivity of the compound.

Solvent Effects: The choice of solvent can have a profound impact on reactivity. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions. Conversely, nonpolar solvents may favor different reaction pathways.

Elucidation of Reaction Mechanisms using Advanced Techniques

Understanding the intricate details of reaction mechanisms for compounds like this compound requires the application of sophisticated analytical and computational methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D-COSY, HSQC, and HMBC, are invaluable for determining the structure of reactants, products, and even transient intermediates. nih.govresearchgate.net In-situ NMR monitoring of a reaction can provide real-time kinetic data.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to identify and characterize reaction intermediates and products, providing crucial information about reaction pathways.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for investigating reaction mechanisms. nih.goveie.gr It can be used to calculate the energies of reactants, intermediates, and transition states, allowing for the mapping of potential energy surfaces for different reaction pathways, including isomerization processes. researchgate.neteie.gr DFT can also provide insights into the electronic structure and the nature of intermolecular and intramolecular interactions.

Table 2: Advanced Techniques for Mechanistic Elucidation

| Technique | Information Obtained |

| In-situ NMR | Real-time monitoring of reactant consumption and product formation, kinetic data. |

| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of isomers and complex products. nih.govresearchgate.net |

| High-Resolution MS | Identification of transient intermediates and fragmentation patterns. |

| DFT Calculations | Energetics of reaction pathways, transition state structures, and electronic properties. nih.goveie.gr |

The combination of these advanced techniques provides a comprehensive picture of the chemical reactivity and mechanistic details of this compound, enabling a deeper understanding of its chemical behavior.

Advanced Computational and Theoretical Studies of 5 2 Bromopyridin 2 Yl Thiazolidine

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

No specific studies were found that performed quantum chemical calculations on 5-(2-Bromopyridin-2-yl)thiazolidine.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Conformational Landscapes

Information regarding the use of DFT or ab initio methods for the geometry optimization and the exploration of the conformational landscape of this compound is not available in the reviewed literature.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been reported.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

There are no available studies that present data on the charge distribution or Molecular Electrostatic Potential (MEP) maps for this compound.

Prediction of Spectroscopic Signatures (e.g., vibrational frequencies) for Structural Validation

Theoretical predictions of spectroscopic signatures, such as vibrational frequencies, for the structural validation of this compound have not been published.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

No molecular dynamics simulation studies have been published that investigate the conformational dynamics and the influence of solvents on this compound.

Theoretical Mechanistic Investigations of Reactions involving the this compound Scaffold

There is no available research on the theoretical investigation of reaction mechanisms involving the this compound scaffold.

Transition State Locating and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis

The reactivity of this compound is largely dictated by the electronic characteristics of the 2-bromopyridine (B144113) and thiazolidine (B150603) rings. The bromine atom on the pyridine (B92270) ring, for instance, is a potential site for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. wikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), provides the tools to elucidate the mechanisms of such reactions.

Transition State Locating: For any proposed reaction involving this compound, locating the transition state (TS) is a critical step in understanding its feasibility. The process typically involves optimizing the geometries of the reactants, products, and a guessed structure of the transition state. Advanced algorithms, such as the Berny optimization algorithm, are employed to find the saddle point on the potential energy surface that corresponds to the TS. For a hypothetical nucleophilic substitution at the 2-position of the pyridine ring, the transition state would likely involve the approaching nucleophile and the departing bromide ion in a transient arrangement with the pyridinyl carbon.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, an IRC calculation is performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. e3s-conferences.org For a reaction involving the thiazolidine ring, such as ring-opening or modification at the nitrogen or sulfur atoms, IRC analysis would be crucial in verifying the proposed mechanistic steps. researchgate.net

A hypothetical reaction pathway for a nucleophilic aromatic substitution on the 2-bromopyridine moiety is illustrated below. The transition state would feature a partial bond formation with the incoming nucleophile and a partial bond breaking with the leaving bromide.

Table 1: Hypothetical Parameters for a Nucleophilic Substitution Reaction of this compound

| Parameter | Description | Hypothetical Value |

| Reactant Energy | Energy of this compound and nucleophile | -1500 a.u. |

| Transition State Energy | Energy of the transition state complex | -1499.95 a.u. |

| Product Energy | Energy of the substituted product and bromide ion | -1500.05 a.u. |

| Imaginary Frequency | Vibrational frequency of the transition state along the reaction coordinate | -350 cm⁻¹ |

Note: These values are purely illustrative and would need to be calculated using appropriate quantum chemical methods.

Calculation of Activation Energies and Kinetic Parameters

The data obtained from transition state and IRC analyses allow for the calculation of key kinetic parameters that govern the reaction rate.

Activation Energies (Ea): The activation energy is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. nih.gov DFT calculations can provide reliable estimates of activation energies. nih.gov For reactions involving this compound, the magnitude of the activation energy would depend on the nature of the reactants and the specific reaction being studied. For example, the activation energy for a Suzuki coupling reaction at the bromine-bearing carbon would be influenced by the choice of catalyst and boronic acid derivative. researchgate.net

Kinetic Parameters: Using Transition State Theory (TST), it is possible to calculate the rate constant (k) of a reaction from the Gibbs free energy of activation (ΔG‡). The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant to the activation energy, temperature (T), the gas constant (R), and a pre-exponential factor (A). wikipedia.org Computational methods can estimate these parameters, providing insights into how reaction conditions might influence the reaction rate. researchgate.net

Table 2: Hypothetical Kinetic Data for a Reaction of this compound at 298 K

| Parameter | Symbol | Hypothetical Value |

| Activation Energy | Ea | 25 kcal/mol |

| Gibbs Free Energy of Activation | ΔG‡ | 28 kcal/mol |

| Pre-exponential Factor | A | 1.0 x 10¹² s⁻¹ |

| Rate Constant | k | 1.5 x 10⁻⁵ s⁻¹ |

Note: These values are for illustrative purposes and would be derived from detailed computational studies.

In Silico Molecular Design Principles for Chemical Probe Development

Computational tools are invaluable in the rational design of chemical probes based on a lead scaffold like this compound.

Structural Modification Strategies based on Computational Data

Computational analysis can guide the strategic modification of the lead compound to enhance its properties as a chemical probe, such as potency, selectivity, and target engagement.

Modification of the Pyridine Ring: The 2-bromopyridine moiety is a versatile handle for structural diversification. mdpi.com DFT calculations can predict how different substituents on the pyridine ring would affect the molecule's electronic properties, such as its dipole moment and electrostatic potential. This information can be used to modulate interactions with a biological target. For instance, introducing electron-donating or electron-withdrawing groups could tune the reactivity of the scaffold.

Linker Modification: The bond connecting the pyridine and thiazolidine rings can also be a subject of computational investigation. Exploring different linker lengths and compositions could optimize the spatial orientation of the two ring systems for improved binding affinity.

Theoretical Examination of Binding Modes and Interactions with Generic Receptors/Sites

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to predict and analyze the binding of a small molecule to a protein target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound and its derivatives, docking studies against a generic receptor or a known target's active site can reveal potential binding modes. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), can be identified. The thiazolidine ring, for example, can act as a hydrogen bond acceptor or donor. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. These simulations provide insights into the dynamic nature of the interactions and can help to refine the binding hypothesis. The flexibility of both the ligand and the protein is taken into account, offering a more realistic picture of the binding event.

Table 3: Potential Intermolecular Interactions of this compound in a Generic Binding Site

| Interacting Group of Ligand | Potential Interaction Type | Potential Interacting Residue in Receptor |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hydrogen Bond Donor (e.g., Lysine, Arginine) |

| Bromine Atom | Halogen Bond Donor | Electron-rich atom (e.g., Carbonyl oxygen of backbone) |

| Thiazolidine Nitrogen (NH) | Hydrogen Bond Donor | Hydrogen Bond Acceptor (e.g., Aspartate, Glutamate) |

| Thiazolidine Sulfur | Hydrophobic/van der Waals | Nonpolar residues (e.g., Leucine, Isoleucine) |

Non Clinical and Fundamental Research Applications of Thiazolidine Bromopyridine Scaffolds

Catalysis and Organocatalysis with Thiazolidine-Based Ligands

Thiazolidine (B150603) derivatives are increasingly recognized for their potential as ligands in metal-mediated catalysis and organocatalysis. lboro.ac.uk The presence of both sulfur and nitrogen atoms in the thiazolidine ring provides effective coordination sites for various transition metals. The bromopyridine unit in 5-(2-Bromopyridin-2-yl)thiazolidine offers an additional coordination site and a handle for further functionalization, making it a valuable scaffold for developing novel catalysts.

Research into related structures, such as thiazolidine-thiourea compounds, has demonstrated their ability to coordinate with metals like gold and silver. nih.gov These complexes have shown potential catalytic activity. While specific studies on the catalytic applications of this compound are not extensively documented, the foundational chemistry of thiazolidine-based ligands suggests its potential in various catalytic transformations. For instance, similar sulfur-containing ligands have been investigated in palladium-catalyzed cross-coupling reactions like the Heck reaction. lboro.ac.uk

| Catalyst System | Reaction Type | Substrate Scope | Key Findings |

| Thiazolidine 1-oxide-Palladium | Heck Reaction | Various alkenes and aryl halides | Investigation into ligand efficacy in palladium catalysis. lboro.ac.uk |

| DABCO-catalyzed | Thiazolidine-2-thione synthesis | α-tertiary propargylamines and carbon disulfide | Efficient synthesis under mild, solvent-free conditions. nih.gov |

Role in Materials Science and Functional Supramolecular Assemblies

The unique structural features of thiazolidine-bromopyridine scaffolds lend themselves to applications in materials science, particularly in the development of organic electronic materials and coordination polymers.

Development of Organic Electronic Materials

Heterocyclic compounds are integral to the design of organic electronic materials. The combination of the electron-donating thiazolidine ring and the electron-withdrawing bromopyridine moiety can create molecules with interesting photophysical and electronic properties. While direct research on this compound for this purpose is limited, related bromopyridine derivatives are utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com The potential for tuning the electronic properties through modification of the thiazolidine and pyridine (B92270) rings makes this scaffold a promising candidate for future research in this area.

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring and the sulfur and nitrogen atoms of the thiazolidine ring in this compound are excellent coordination sites for metal ions. This allows for the construction of well-defined supramolecular assemblies and coordination polymers. Studies on constitutionally similar imidazo[2,1-b] aksci.comnih.govnih.govthiadiazoles have shown how subtle changes in the molecular structure can lead to different supramolecular assembly patterns through hydrogen bonding and π-stacking interactions. nih.gov The coordination of thiazolidine-thiourea ligands with silver and gold has also been shown to form various complexes, demonstrating the versatility of the thiazolidine scaffold in coordination chemistry. nih.gov These assemblies can have potential applications in areas such as gas storage, separation, and catalysis.

| Ligand Scaffold | Metal Center(s) | Resulting Structure/Application | Reference |

| Thiazolidine-thiourea | Ag, Au | [ML(PPh3)]OTf, [ML2]OTf, [Au(C6F5)L] complexes | nih.gov |

| 6-arylimidazo[2,1-b] aksci.comnih.govnih.govthiadiazoles | N/A (self-assembly) | Ribbons and three-dimensional arrays via H-bonding and π-stacking | nih.gov |

Chemical Tools and Probes for Mechanistic Chemical Biology

Thiazolidine derivatives are valuable tools in chemical biology for probing biological processes. nih.gov Their ability to be functionalized allows for the attachment of fluorescent tags or reactive groups, enabling their use as chemical probes. While specific applications of this compound as a chemical probe are not yet widely reported, the inherent reactivity of the bromo-substituent provides a straightforward route for modification. This could involve, for example, palladium-catalyzed cross-coupling reactions to attach reporter groups. The resulting probes could be used to study enzyme mechanisms, protein-ligand interactions, or cellular imaging.

Applications in Combinatorial Chemistry and Library Synthesis

The structure of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. nih.gov The thiazolidine ring can be synthesized from a variety of building blocks, and the bromopyridine moiety serves as a versatile handle for introducing molecular diversity. nih.gov

The synthesis of thiazolidine derivatives often involves multicomponent reactions, which are highly efficient for generating libraries of compounds. researchgate.net For example, new 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives have been successfully synthesized and characterized. nih.gov The bromo group on the pyridine ring of this compound can be readily transformed using various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce a wide range of substituents. This allows for the rapid generation of a library of analogues with diverse chemical properties, which can then be screened for various biological or material science applications.

| Synthetic Strategy | Scaffold | Diversity Elements | Application |

| Knoevenagel condensation | Thiazolidine-2,4-dione | Various aldehydes | Synthesis of biologically active compounds. nih.gov |

| Multicomponent reaction | Thiazolidine | Amines, isothiocyanates, etc. | High-yield synthesis of diverse derivatives. nih.gov |

| Cross-coupling reactions | This compound | Boronic acids, stannanes, amines | Library synthesis for screening. |

Emerging Trends and Future Perspectives in 5 2 Bromopyridin 2 Yl Thiazolidine Research

Exploration of Novel Synthetic Methodologies and Atom-Economy Enhancements

The synthesis of 5-(2-Bromopyridin-2-yl)thiazolidine and its derivatives is a dynamic area of research, with a significant push towards developing more efficient, cost-effective, and environmentally friendly methods. nih.gov A primary goal is to enhance atom economy, a principle of green chemistry that focuses on maximizing the incorporation of all materials from the reactants into the final product. primescholars.com

Current research is exploring one-pot synthesis, a technique that combines multiple steps into a single reaction vessel. This approach minimizes the need for isolating and purifying intermediate compounds, which in turn reduces solvent waste and energy consumption. Another area of focus is the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and improve yields. The development of novel catalytic systems is also a key objective, as catalysts can lower the energy barrier for reactions and enable more efficient transformations. nih.gov The use of environmentally benign solvents, such as water or ionic liquids, is another strategy being employed to create more sustainable synthetic routes. nih.gov

| Synthetic Advancement | Description | Potential Benefits |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced waste, lower costs, and increased efficiency. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions. | Faster reaction times and often higher product yields. nih.gov |

| Novel Catalysis | Developing new catalysts to facilitate the reaction. | Increased reaction rates and selectivity. nih.gov |

| Green Solvents | Employing environmentally friendly solvents like water. | Reduced environmental impact and improved safety. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

The precise determination of the three-dimensional structure of this compound is critical for understanding its chemical behavior and potential applications. Scientists are utilizing a suite of advanced analytical techniques to achieve this. chromatographyonline.com

High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight information, allowing for the confirmation of the elemental composition of the compound. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, offering clues about its structural connectivity. chromatographyonline.com

Nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, provides detailed information about the arrangement of atoms and their connections within the molecule. For crystalline derivatives, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in space. nih.gov

| Characterization Technique | Information Gained |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental formula. chromatographyonline.com |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural insights. chromatographyonline.com |

| 2D Nuclear Magnetic Resonance (NMR) | Detailed atomic connectivity and spatial relationships. |

| Single-Crystal X-ray Diffraction | Precise 3D structure of crystalline compounds. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

Furthermore, AI can be employed to design novel derivatives of this compound with specific desired properties. mdpi.com By learning the relationships between chemical structure and biological activity or material properties, these models can propose new molecules that are optimized for a particular application. mdpi.comnih.gov This in silico design process allows for the virtual screening of vast numbers of potential compounds before any are synthesized in the lab. mdpi.com

Interdisciplinary Research Directions in Chemical Science

The unique chemical structure of this compound makes it a versatile building block for a wide range of applications, fostering collaborations across different scientific disciplines.

In medicinal chemistry, the thiazolidine (B150603) ring is a known pharmacophore, a structural feature responsible for a drug's biological activity. researchgate.netnih.govmatjournals.co.in The presence of the bromine atom on the pyridine (B92270) ring provides a convenient handle for chemists to attach other molecular fragments through cross-coupling reactions, enabling the creation of diverse libraries of compounds for drug discovery programs. nih.govnih.gov

In materials science, the nitrogen and sulfur atoms in the thiazolidine and pyridine rings can coordinate to metal ions. This property opens the door to the development of new metal-organic frameworks (MOFs) and coordination polymers with potential applications in areas such as gas storage, catalysis, and sensing.

The convergence of synthetic chemistry, computational science, and various applied disciplines is expected to unlock the full potential of this compound and its derivatives, paving the way for exciting new discoveries and technologies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-Bromopyridin-2-yl)thiazolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of thiazolidine derivatives often involves condensation reactions between amines and carbonyl compounds. For bromopyridine-containing analogs, coupling 2-bromopyridine derivatives with thiazolidine precursors under microwave-assisted or solvent-free conditions can improve efficiency . Catalysts like Lewis acids (e.g., ZnCl₂) or ionic liquids may enhance regioselectivity. Temperature control (60–100°C) and pH adjustments (neutral to mildly acidic) are critical to avoid side reactions, such as dehalogenation . Purification via column chromatography or recrystallization in ethanol/DCM mixtures is recommended to isolate high-purity products .

Q. How can the structural conformation of this compound be elucidated experimentally?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and ring puckering . For non-crystalline samples, NMR (¹H/¹³C) can identify substituent positions, while DFT calculations predict puckering amplitudes (e.g., Cremer-Pople parameters for five-membered rings) . IR spectroscopy helps confirm functional groups like C-Br (~600 cm⁻¹) and thiazolidine C-S (~700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use nitrile or neoprene gloves (EN 374 standard) to prevent skin contact, and wear flame-retardant lab coats . Respiratory protection (FFP2 masks) is required if airborne particles are generated. Work under fume hoods to minimize inhalation risks. Contaminated waste should be disposed of via halogenated organic waste streams, adhering to local regulations .

Advanced Research Questions

Q. How do substituents on the thiazolidine ring influence the bioactivity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br at the pyridine ring) enhance antimicrobial activity by increasing electrophilicity . Hybridization with benzylidene or dioxo groups (e.g., 2,4-thiazolidinedione) improves anticancer potency by targeting kinases or MurB enzymes in bacteria . Docking simulations (AutoDock Vina) can predict binding affinities to targets like PPAR-γ or bacterial cell wall synthases .

Q. What strategies resolve contradictions in biological activity data across studies on thiazolidine derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity) or solvent effects (DMSO vs. aqueous buffers). Meta-analyses comparing MIC (minimum inhibitory concentration) values under standardized protocols (CLSI guidelines) are recommended . Additionally, orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. cell viability) validate target engagement .

Q. How can computational methods predict the polymorphic forms of this compound?

- Methodological Answer : Crystal structure prediction (CSP) tools like USPEX or Polymorph Predictor in Materials Studio simulate packing arrangements. Energy landscapes identify stable polymorphs, while PXRD patterns distinguish between forms. Experimentally, solvent-mediated crystallization (e.g., using acetonitrile vs. toluene) can isolate distinct polymorphs, as seen in related thiazolidine maleate compounds .

Q. What role does the thiazolidine ring puckering play in the compound’s reactivity and interactions?

- Methodological Answer : Puckering (quantified via Cremer-Pople coordinates) affects steric hindrance and electronic distribution. For example, envelope conformations increase nucleophilic attack susceptibility at the sulfur atom, while half-chair forms optimize π-π stacking with aromatic protein residues . MD simulations (AMBER/CHARMM) track dynamic puckering in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.